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Compound of Interest

Compound Name: ML-184

Cat. No.: B1668996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for

a range of physiological and pathological conditions, including neurodegenerative diseases,

cancer, and metabolic disorders.[1] This has spurred the development of selective agonists to

probe its function and therapeutic potential. This guide provides an objective comparison of the

selective GPR55 agonist ML-184 with other notable selective agonists, supported by

experimental data, detailed protocols, and pathway visualizations.

Performance Comparison of Selective GPR55
Agonists
The following table summarizes the quantitative data for ML-184 and other selective GPR55

agonists based on their potency (EC50 or Ki) and selectivity against other relevant receptors,

primarily the cannabinoid receptors CB1 and CB2, and in some cases, GPR35. It is important

to note that direct comparison of absolute values across different studies should be

approached with caution due to variations in experimental conditions.
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Compound Type
GPR55
Potency
(EC50/Ki)

Selectivity
Reference
Assay

Source

ML-184 Piperazine
250 nM

(EC50)

>100-fold vs.

GPR35, CB1,

CB2

β-arrestin

recruitment
[2]

263 nM

(EC50)

>120-fold vs.

GPR35

(antagonist);

>83-fold vs.

CB1

(antagonist);

>57-fold vs.

CB2

(antagonist);

>120-fold vs.

all three as

agonists

β-arrestin

recruitment
[3][4]

ML-185

Tricyclic

triazoloquinoli

ne

658 nM

(EC50)

>48-fold vs.

GPR35, CB1,

CB2 (agonist

and

antagonist)

β-arrestin

recruitment
[3][4]

ML-186

Morpholinosu

lfonylphenyla

mide

305 nM

(EC50)

>100-fold vs.

GPR35, CB1,

CB2 (agonist

and

antagonist)

β-arrestin

recruitment
[3][4]

O-1602
Cannabidiol

analog

13 nM

(EC50)

>30,000 nM

vs. CB1, CB2

GTPγS

binding
[5][6]

~2 nM

(EC50)

No effect on

CB1/CB2

GTPγS

binding
[7]
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Novel 3-

benzylquinoli

n-2(1H)-one

derivatives

(e.g.,

compound 1)

Quinolinone 1.8 nM (Ki)

High

selectivity

over CB1 and

CB2

Radioligand

binding
[1]

15 nM

(EC50)
Full agonist

p-ERK

activation
[1]

LPI

(Lysophosph

atidylinositol)

Endogenous

lipid

1.2 µM

(EC50)
Not selective

β-arrestin

recruitment
[3][4]

AM251 Pyrazole
9.6 µM

(EC50)

Not selective

(CB1 inverse

agonist)

β-arrestin

recruitment
[3][4]

SR141716A

(Rimonabant)
Pyrazole

3.9 µM

(EC50)

Not selective

(CB1 inverse

agonist)

β-arrestin

recruitment
[3][4]

GPR55 Signaling Pathway
Activation of GPR55 by an agonist initiates a cascade of intracellular events. The receptor

primarily couples to Gαq and Gα12/13 proteins. This coupling leads to the activation of two

main downstream pathways: the Phospholipase C (PLC) pathway and the RhoA pathway.
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Plasma Membrane Cytosol

GPR55 Agonist
(e.g., ML-184) GPR55

Binds
GαqActivates

Gα12/13

Activates

Phospholipase C
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Activates

RhoA

Activates

IP3
Generates

ROCK
Activates

↑ [Ca²⁺]i
Induces
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p-ERK1/2
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β-Arrestin Recruitment Assay Workflow

1. Plate cells expressing
GPR55 and β-arrestin-GFP

2. Add GPR55 agonist
(e.g., ML-184)

3. Incubate at 37°C

4. Fix cells

5. Acquire images using
high-content imaging system

6. Quantify β-arrestin translocation
(spot formation per cell)

7. Generate dose-response curves
and calculate EC50
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Intracellular Calcium Mobilization Assay Workflow

1. Load cells with a
calcium-sensitive fluorescent dye

2. Wash cells to remove
extracellular dye

3. Acquire baseline
fluorescence reading

4. Add GPR55 agonist

5. Continuously measure fluorescence
to detect changes in [Ca²⁺]i

6. Quantify the peak fluorescence
response

7. Generate dose-response curves
and calculate EC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

